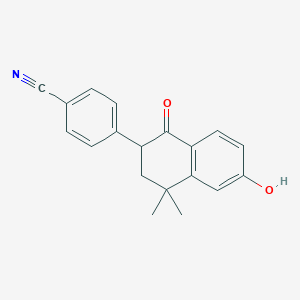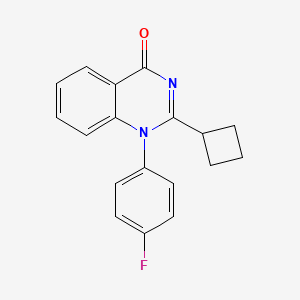![molecular formula C18H21N3O B11840359 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one CAS No. 160781-59-9](/img/structure/B11840359.png)
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is a complex organic compound belonging to the class of naphthyridines Naphthyridines are aromatic heterocyclic compounds characterized by a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . The pK2 values of these compounds range from −4.63 to −5.98, correlating with the σ substituent constants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction could produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its diethylaminoethyl side chain may facilitate binding to specific protein targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Alkyl-10H-benzo[b][1,8]naphthyrid-5-ones: These compounds share a similar core structure but differ in their alkyl substituents.
9(10H)-Acridinone derivatives: These compounds have a similar tricyclic structure but differ in their nitrogen atom positions.
Uniqueness
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl side chain enhances its solubility and potential for biological interactions, setting it apart from other naphthyridine derivatives.
Propiedades
Número CAS |
160781-59-9 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
10-[2-(diethylamino)ethyl]benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C18H21N3O/c1-3-20(4-2)12-13-21-16-10-6-5-8-14(16)17(22)15-9-7-11-19-18(15)21/h5-11H,3-4,12-13H2,1-2H3 |
Clave InChI |
UNHDSFGPNRANBD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C1N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)


![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)
![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)






![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)


